molecular formula C13H15ClN4 B3373120 4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 950070-15-2

4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline

Cat. No.: B3373120
CAS No.: 950070-15-2
M. Wt: 262.74 g/mol
InChI Key: MITLHMHSOGACLN-UHFFFAOYSA-N
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Description

4-Chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a complex organic compound characterized by its unique molecular structure, which includes a chloro group and a triazolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline typically involves multiple steps, starting with the formation of the triazolopyridine core[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). One common approach is the cyclization of a suitable precursor containing the necessary functional groups[{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). This may include the use of continuous flow reactors, which can enhance the reaction rates and improve the purity of the final product[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. These reactions are influenced by the presence of the chloro group and the triazolopyridine ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C)[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-

Biology: In biological research, 4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline has been studied for its potential biological activities[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Its ability to interact with various biological targets suggests that it could be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Its unique properties make it suitable for applications requiring high stability and reactivity.

Comparison with Similar Compounds

  • 4-Chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile: This compound shares a similar triazolopyridine core but has a different functional group at the 3-position.

  • 4-Chloro-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine: This compound has a pyrazolyl group instead of an aniline group.

Uniqueness: . Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-11-6-5-9(15)8-10(11)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITLHMHSOGACLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Reactant of Route 2
4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Reactant of Route 3
4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Reactant of Route 4
4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Reactant of Route 5
4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Reactant of Route 6
4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline

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